2-(benzylsulfonyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
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Overview
Description
N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE is a complex organic compound that features a piperidine ring, a sulfonyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Phenyl Group: The phenyl group is attached through substitution reactions, typically involving halogenated benzene derivatives.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated benzene derivatives, along with catalysts like palladium or copper.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various functionalized aromatic compounds.
Scientific Research Applications
N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies investigating its interactions with biological molecules, aiding in the understanding of its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}ACETAMIDE
- 4-(4-METHYLPIPERIDIN-1-YL)ANILINE
- 2-METHOXY-4-[4-(4-METHYLPIPERAZIN-1-YL)PIPERIDIN-1-YL]ANILINE
Uniqueness
N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H26N2O5S2 |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C21H26N2O5S2/c1-17-11-13-23(14-12-17)30(27,28)20-9-7-19(8-10-20)22-21(24)16-29(25,26)15-18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3,(H,22,24) |
InChI Key |
DCNWOGAHFWSUFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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